2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(10-14-12-21-17-6-2-1-5-15(14)17)20-8-9-23-19(25)11-13-4-3-7-16(13)22-23/h1-2,5-6,11-12,21H,3-4,7-10H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMEGJZFQZDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 336.4 g/mol. The structure includes an indole moiety linked to a cyclopentapyridazine derivative through an ethyl chain and an acetamide functional group. This combination suggests diverse interactions with biological targets, particularly in neurological pathways and cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives similar to our compound. For instance, synthetic analogs of marine alkaloids such as aplysinopsin have demonstrated significant cytotoxic activity against various cancer cell lines, including prostate cancer. These compounds induce apoptosis by modulating the expression of key regulatory proteins such as Bcl2 and Bax, leading to cell cycle arrest and increased apoptosis rates .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aplysinopsin Analog 1 | Prostate Cancer | 10 | Induces apoptosis via Bcl2 inhibition |
| Aplysinopsin Analog 2 | Breast Cancer | 15 | Activates p53 and Bax pathways |
| This compound | TBD | TBD | TBD |
The biological activity of the compound is likely mediated through several mechanisms:
- Receptor Binding : The indole structure is known for its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity.
- Gene Expression Modulation : Similar compounds have been shown to influence the expression of genes involved in apoptosis and cell proliferation.
- Cell Cycle Regulation : By affecting key proteins in the cell cycle, these compounds may induce cell cycle arrest in cancer cells.
Research Findings
Preliminary studies indicate that This compound exhibits significant biological activity. In vitro assays are necessary to further elucidate its effects on specific cancer cell lines and its binding affinity to relevant receptors.
Case Studies
A study on related indole-based compounds demonstrated that they could suppress tumor growth in vivo by inducing apoptosis in cancer cells through dual mechanisms: inhibiting anti-apoptotic factors while promoting pro-apoptotic gene expression . The findings suggest that our compound may share similar pathways and could be developed as a therapeutic agent.
Preparation Methods
Cyclopentane-1,2-Dione as a Starting Material
Cyclopentane-1,2-dione undergoes hydrazine-mediated cyclocondensation to yield 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine. Subsequent functionalization introduces the ethylamine sidechain:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) generates the 2-chloro intermediate.
- Nucleophilic Substitution : Reaction with ethylenediamine in dimethylformamide (DMF) at 50°C installs the ethylamine group.
Key Reaction Conditions :
- Hydrazine cyclocondensation: Reflux in acetic acid (88% yield).
- Chlorination: POCl₃, 80°C, 4 hours (94% yield).
- Amine installation: Ethylenediamine, DMF, 50°C (80–85% yield).
Synthesis of 2-(1H-Indol-3-yl)Acetic Acid
Fischer Indole Synthesis
Indole-3-acetic acid is synthesized via:
- Phenylhydrazine Formation : Condensation of phenylhydrazine with pyruvic acid.
- Cyclization : Acid-catalyzed (e.g., H₂SO₄) Fischer indole synthesis yields indole-3-acetic acid.
Alternative Route : Direct alkylation of indole with ethyl bromoacetate followed by hydrolysis.
Amide Bond Formation
Coupling Strategies
The final step involves coupling 2-(1H-indol-3-yl)acetic acid with the pyridazinone ethylamine:
Optimization Notes :
- EDCl/HOBt minimizes racemization and enhances coupling efficiency.
- Acid chloride methods require strict moisture control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, indole NH), 7.55–6.95 (m, 4H, indole), 3.45 (q, 2H, CH₂NH), 2.90–2.30 (m, 8H, cyclopentane/pyridazine).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₄N₄O₂ [M+H]⁺: 365.1978; found: 365.1981.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the pyridazinone ethylamine on Wang resin, followed by sequential coupling and cleavage, achieves a 65% overall yield.
One-Pot Assembly
A tandem cyclocondensation-coupling approach using microwave irradiation (150°C, 30 min) reduces steps but yields 58%.
Challenges and Optimization
- Low Solubility : The pyridazinone fragment’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO).
- Byproduct Formation : Acetic anhydride quenching of excess EDCl improves purity.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs exhibit:
Q & A
Q. What are the key steps and methodologies for synthesizing this compound?
The synthesis typically involves multi-step routes:
Core framework construction : The pyridazinone or pyrimidoindole scaffold is built via condensation reactions. For example, cyclopenta[c]pyridazinone derivatives may require cyclization of keto-enol precursors under basic conditions (e.g., potassium t-butoxide) .
Functionalization : The indole moiety is introduced via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide are often used .
Acetamide coupling : The final step involves reacting the intermediate with an ethylacetamide group under mild conditions (room temperature, DMF) .
Q. Table 1: Representative Synthesis Steps
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cyclization | Aldol condensation | KOtBu, THF, 60°C | |
| Indole coupling | Nucleophilic substitution | DMF, NaOH, 24h | |
| Amide formation | Acylation | DCM, EDC/HOBt, RT |
Q. What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for cyclopenta rings) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. Table 2: Key Characterization Data
| Technique | Observed Data | Structural Insight |
|---|---|---|
| 1H NMR | δ 7.2–7.8 (m, indole protons) | Confirms indole integration |
| HRMS | [M+H]+ 428.47 | Matches C22H16N6O2S |
Advanced Research Questions
Q. How can synthesis yields be optimized for academic-scale production?
- Catalyst screening : Test alternatives to KOtBu (e.g., DBU) for cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for coupling steps .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .
- Purity monitoring : Employ HPLC with C18 columns to track intermediates .
Q. How should researchers address contradictory biological activity data?
- Assay standardization : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 variability .
- Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies across targets (e.g., kinase vs. GPCR) .
Q. What computational strategies predict biological targets or metabolic pathways?
- Molecular docking : Screen against Protein Data Bank (PDB) entries for kinases or cytochrome P450 enzymes .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- ADMET prediction : Use SwissADME to estimate solubility, CYP inhibition, and blood-brain barrier permeability .
Q. How can stability and solubility be enhanced for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
- Co-solvent systems : Use PEG-400/water mixtures for intravenous administration .
Q. What methods resolve stereochemical uncertainties in the molecule?
- X-ray crystallography : Determine absolute configuration of cyclopenta rings .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns .
- NOESY NMR : Identify spatial proximity of protons in crowded regions (e.g., indole-pyridazine junctions) .
Q. How are interaction studies with biological targets designed?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KA/KD) for protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Microscale Thermophoresis (MST) : Assess binding in low-volume, non-purified samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
